Tricarballylic acid

Description

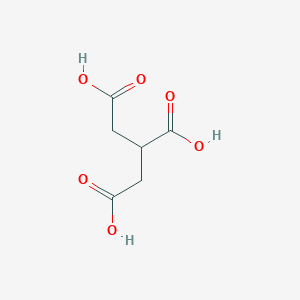

Structure

3D Structure

Properties

IUPAC Name |

propane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-4(8)1-3(6(11)12)2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTIIICEAUMSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059186 | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Crystalline solid; [Alfa Aesar MSDS], Solid | |

| Record name | Tricarballylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19892 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.32E+05 mg/L @ 18C (exp) | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99-14-9 | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricarballylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricarballylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricarballylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANE TRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA5QH2J020 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166 °C | |

| Record name | 1,2,3-Propanetricarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the History of Tricarballylic Acid: From Early Syntheses to Modern Innovations

A Technical Guide for Researchers and Drug Development Professionals

Propane-1,2,3-tricarboxylic acid, more commonly known as tricarballylic acid or carballylic acid, is a tricarboxylic acid with a significant, albeit often overlooked, history in the annals of organic chemistry. While it does not possess the widespread recognition of its hydroxylated counterpart, citric acid, its unique chemical properties and historical context offer valuable insights into the development of synthetic organic chemistry. This technical guide provides an in-depth exploration of the discovery and historical synthesis of tricarballylic acid, tailored for researchers, scientists, and professionals in drug development.

The Obscure Origins: A Quest for the First Synthesis

Pinpointing the exact moment of discovery and the individual responsible for the first synthesis of tricarballylic acid is a challenging endeavor based on currently accessible historical records. Early chemical literature often focused on the isolation of naturally occurring acids, and the synthesis of a non-natural polycarboxylic acid like tricarballylic acid may not have been a primary focus in the mid-19th century. However, its structural relationship to the well-known citric acid and aconitic acid suggests that its synthesis was likely an early exploration into the chemical transformations of these naturally abundant substances.

Several key synthetic routes emerged in the 19th and early 20th centuries, laying the groundwork for the production and study of this compound. These early methods, while often arduous and low-yielding by modern standards, were instrumental in establishing the fundamental principles of organic synthesis.

Comparative Analysis of Historical Synthesis Methods

The following table summarizes the key historical and modern methods for the synthesis of tricarballylic acid, providing a comparative overview of their precursors, reagents, and reported yields.

| Synthesis Method | Precursor(s) | Key Reagents | Reported Yield |

| Hydrolysis of 1,2,3-Tricyanopropane | Glycerol Tribromohydrin, Potassium Cyanide | Potassium Cyanide, followed by acid or base hydrolysis | Not specified |

| Reduction of Aconitic Acid | Aconitic Acid | Sodium Amalgam or Electrolytic Reduction | Not specified |

| Hydrolysis of Ethyl Propane-1,1,2,3-tetracarboxylate | Ethyl Propane-1,1,2,3-tetracarboxylate | Hydrochloric Acid | 95-96%[1] |

| Dehydration and Hydrogenation of Citric Acid | Citric Acid | H-Beta zeolite, Pd/C catalyst (in a one-pot dehydration-hydrogenation) | up to 85%[2] |

| Dehydration and Hydrogenation of Citric Acid | Citric Acid | 0.6 wt% Pd/Nb2O5.nH2O catalyst | over 90%[3] |

Detailed Experimental Protocols

Synthesis from Ethyl Propane-1,1,2,3-tetracarboxylate (Clarke & Murray Method)[1]

This method, detailed in Organic Syntheses, represents a high-yielding and well-documented procedure from the early 20th century.

Experimental Workflow:

Caption: Workflow for the synthesis of tricarballylic acid from ethyl propane-1,1,2,3-tetracarboxylate.

Methodology:

-

Reaction Setup: In a 3-liter flask equipped with a stirrer and a fractionating column with a condenser for downward distillation, place 912 g (815 cc, 2.75 moles) of ethyl propane-1,1,2,3-tetracarboxylate and 950 cc of a solution of equal volumes of pure concentrated hydrochloric acid and distilled water. Attach a receiver with a side tube leading to a water trap to the condenser.

-

Hydrolysis and Decarboxylation: Boil the mixture with continuous stirring at a rate that removes the alcohol as it is formed, without significant removal of water. The progress of the reaction can be monitored by the rate of carbon dioxide evolution through the water trap.

-

Completion of Reaction: Once the temperature at the head of the column approaches 100°C, reduce the heating to minimize distillation. Continue heating for approximately 12 hours, or until the evolution of carbon dioxide ceases.

-

Isolation of Crude Product: Disconnect the flask from the stirrer and column and distill off the water and hydrochloric acid as completely as possible on a steam bath under reduced pressure.

-

Drying: Free the remaining solid from residual moisture and hydrochloric acid by passing a slow current of dry air over it while heating on the steam bath under a partial vacuum.

-

Purification: Redissolve the crude product in distilled water, filter the solution with the aid of decolorizing carbon, and again evaporate to dryness under reduced pressure.

-

Final Product Preparation: Grind the completely dry residue to a powder, mix it to a paste with dry ether, filter by suction, wash thoroughly with dry ether, and dry. The resulting tricarballylic acid is practically pure and has a melting point of 160–161°C. The yield is 474–479 g (95–96% of the theoretical amount).

Synthesis from Glycerol Tribromohydrin and Potassium Cyanide

This 19th-century method involves a nucleophilic substitution followed by hydrolysis.

Logical Relationship of Synthesis:

Caption: Synthesis pathway of tricarballylic acid from glycerol tribromohydrin.

Methodology:

-

Nitrile Formation: Reaction of glycerol tribromohydrin (1,2,3-tribromopropane) with potassium cyanide, typically in an alcoholic solution, to form 1,2,3-tricyanopropane via nucleophilic substitution of the bromide ions.

-

Hydrolysis: The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by heating with a strong acid (e.g., hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide). Acid hydrolysis directly yields the tricarboxylic acid, while basic hydrolysis initially forms the trisodium salt, which is then acidified to produce tricarballylic acid.

Synthesis by Reduction of Aconitic Acid

Aconitic acid, which can be obtained from the dehydration of citric acid, serves as an unsaturated precursor to tricarballylic acid.[1]

Methodology:

-

Reduction with Sodium Amalgam: Aconitic acid can be reduced by treatment with sodium amalgam in an aqueous solution. The nascent hydrogen generated from the reaction of the amalgam with water reduces the carbon-carbon double bond of aconitic acid.

-

Electrolytic Reduction: Alternatively, an electrolytic reduction can be employed. In this method, an acidic solution of aconitic acid is subjected to electrolysis, where the reduction of the double bond occurs at the cathode.

Modern Green Synthesis from Citric Acid[2][3]

Recent advancements have focused on developing more sustainable routes to tricarballylic acid from the readily available bio-based platform chemical, citric acid.

Reaction Pathway:

Caption: Modern one-pot synthesis of tricarballylic acid from citric acid.

Methodology:

A one-pot process involving sequential dehydration and hydrogenation has been developed.

-

Reaction Conditions: The reaction is typically carried out in water as a green solvent under mild conditions.

-

Catalysis: A bifunctional catalytic system is employed. This consists of a solid acid catalyst, such as H-Beta zeolite or niobic acid (Nb2O5.nH2O), to facilitate the dehydration of citric acid to aconitic acid, and a hydrogenation catalyst, such as palladium on carbon (Pd/C), to subsequently reduce the aconitic acid to tricarballylic acid.

-

Yields: This modern approach offers high yields, with up to 85% using H-Beta zeolite and Pd/C, and over 90% with a Pd/Nb2O5.nH2O catalyst, showcasing a significant improvement in efficiency and sustainability compared to historical methods.[2][3]

Conclusion

The history of tricarballylic acid's discovery and synthesis reflects the broader evolution of organic chemistry. From its likely origins in the exploratory transformations of natural products to the development of high-yield, sustainable production methods, the journey of this molecule provides a compelling narrative of scientific progress. For contemporary researchers and drug development professionals, understanding these historical synthetic pathways not only offers a deeper appreciation for the foundations of the field but can also inspire the development of novel, efficient, and environmentally benign synthetic strategies for complex molecules. The detailed protocols and comparative data presented in this guide serve as a valuable resource for those interested in the chemistry and applications of tricarballylic acid and its derivatives.

References

Tricarballylic Acid Biosynthesis and Metabolism in Microorganisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylic acid, a potent inhibitor of the Krebs cycle enzyme aconitase, plays a significant role in various biological systems. While not a product of a dedicated de novo biosynthetic pathway in most microorganisms, its presence and metabolism are of considerable interest, particularly in the context of microbial interactions with host organisms and in the biodegradation of plant-derived compounds. This technical guide provides a comprehensive overview of the known microbial pathways involved in the transformation of tricarballylic acid and its precursors. It details the enzymatic and genetic machinery, regulatory networks, and available quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the characterization of key enzymes and offers visualizations of the metabolic and regulatory pathways to facilitate a deeper understanding of this specialized area of microbial metabolism.

Introduction

Tricarballylic acid (propane-1,2,3-tricarboxylic acid) is a tricarboxylic acid that acts as a competitive inhibitor of aconitase (aconitate hydratase; EC 4.2.1.3), a key enzyme in the tricarboxylic acid (TCA) cycle.[1] Its ability to disrupt this central metabolic pathway makes it a molecule of interest in toxicology, particularly in ruminant health where its production by rumen microorganisms from plant-derived trans-aconitate can lead to "grass tetany," a condition characterized by magnesium deficiency.[1] Beyond its toxicological relevance, the microbial metabolism of tricarballylic acid is a fascinating example of metabolic adaptation and specialized enzymatic function.

This guide focuses on the microbial pathways responsible for the conversion and degradation of tricarballylic acid, with a particular emphasis on the well-characterized systems in Acinetobacter baylyi and Salmonella enterica.

Tricarballylic Acid Metabolic Pathway

Current research indicates that the primary route of tricarballylic acid metabolism in microorganisms is not through de novo synthesis but rather through the conversion of related compounds, predominantly trans-aconitate, and the subsequent degradation of tricarballylic acid itself.

Conversion of Trans-Aconitate to Tricarballylate in Rumen Microorganisms

A significant source of tricarballylic acid in nature is the microbial conversion of trans-aconitate, a compound found in various grasses and legumes.[1][2] Mixed populations of rumen microorganisms have been shown to efficiently convert trans-aconitate to tricarballylate.[1] This conversion is a critical step in the etiology of grass tetany in livestock.

Tricarballylic Acid Degradation in Acinetobacter baylyi and Salmonella enterica

The most detailed understanding of tricarballylic acid metabolism comes from studies on the soil bacterium Acinetobacter baylyi and the enteric bacterium Salmonella enterica. These organisms can utilize tricarballylic acid as a sole carbon and energy source.[3][4] The pathway involves a set of dedicated enzymes encoded by the tcu (tricarballylate utilization) gene cluster.

The key enzymatic steps are:

-

Transport: Tricarballylic acid is transported into the bacterial cell by a specific transporter protein, TcuC.[3][5]

-

Oxidation: Inside the cell, the FAD-dependent enzyme tricarballylate dehydrogenase (TcuA) catalyzes the oxidation of tricarballylate to cis-aconitate.[6][7]

-

Electron Transfer: The transmembrane protein TcuB is proposed to function as an electron shuttle, reoxidizing the FADH₂ cofactor of TcuA to allow for continuous catalytic activity.[4][7]

-

Isomerization (in the context of trans-aconitate metabolism): In A. baylyi, the periplasmic aconitate isomerase (PacI) converts trans-aconitate to cis-aconitate, which can then be transported into the cell by TcuC.[3][5]

The resulting cis-aconitate is a standard intermediate of the TCA cycle and can be readily metabolized by the cell.

Genetic Organization and Regulation

The genes encoding the enzymes for tricarballylic acid metabolism are typically organized in an operon structure, allowing for coordinated regulation. In Acinetobacter baylyi, the genetic organization is particularly well-characterized.[3][5]

The genes involved are:

-

tcuA : Encodes tricarballylate dehydrogenase.

-

tcuB : Encodes the putative electron shuttle protein.

-

tcuC : Encodes the tricarboxylate transporter.

-

pacI : Encodes the periplasmic aconitate isomerase.

-

tcuR and tclR : Encode LysR-type transcriptional regulators.

In A. baylyi, the tcuA and tcuB genes form one operon, while tcuC and pacI form a separate operon.[3][5] The expression of both operons is tightly controlled by the LysR-type transcriptional regulators TcuR and TclR.[3][5] These regulators are activated by the presence of effector molecules such as tricarballylic acid, trans-aconitic acid, and cis-aconitic acid, ensuring that the metabolic machinery is only produced when needed.[3][5]

Quantitative Data

The following tables summarize the available quantitative data related to the tricarballylic acid metabolic pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (mM) | Vmax (mM min-1) | kcat (s-1) | kcat/Km (M-1 s-1) | Reference(s) |

| TcuA | Salmonella enterica | Tricarballylate | 3.8 ± 0.4 | 7.9 ± 0.3 | 6.7 x 10-2 | 17.8 | [7] |

Table 2: Inhibition Constants

| Inhibitor | Enzyme | Organism | Ki (mM) | Inhibition Type | Reference(s) |

| Tricarballylic Acid | Aconitase | Ruminant Tissue | 0.52 | Competitive | [1] |

Table 3: Microbial Conversion Efficiencies

| Substrate | Microbial Source | Product | Conversion Efficiency (%) | Conditions | Reference(s) |

| trans-Aconitate (6.7 mM) | Mixed Rumen Microorganisms | Tricarballylate | 64 | In vitro incubation with Timothy hay | [1] |

| trans-Aconitate (6.7 mM) | Mixed Rumen Microorganisms | Tricarballylate | 82 | Chloroform treatment to inhibit methanogenesis | [1] |

| trans-Aconitate (6.7 mM) | Mixed Rumen Microorganisms | Tricarballylate | 75 | Nitrate treatment to inhibit methanogenesis | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of tricarballylic acid metabolism.

Enzyme Activity Assay for Tricarballylate Dehydrogenase (TcuA)

This protocol is adapted from the characterization of TcuA from Salmonella enterica.[6]

Objective: To determine the enzymatic activity of TcuA by measuring the conversion of tricarballylate to cis-aconitate.

Materials:

-

Purified TcuA protein

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Tricarballylic acid

-

Sulfuric acid (5 M)

-

High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column for organic acid separation and a UV detector.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

1 mM DTT

-

20 µg of purified TcuA protein

-

-

Pre-incubation: Pre-incubate the reaction mixture for 5 minutes at 30°C.

-

Initiation of Reaction: Start the reaction by adding tricarballylic acid to a final concentration of 10 mM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60-120 minutes). The incubation time should be optimized to ensure that less than 10% of the substrate is consumed to maintain initial velocity conditions.

-

Termination of Reaction: Stop the reaction by heating the mixture at 65°C for 20 minutes or by adding sulfuric acid to a final concentration of 100 mM.

-

Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet any precipitated protein. Collect the supernatant for analysis.

-

HPLC Analysis: Inject an appropriate volume of the supernatant onto the HPLC system. The separation of tricarballylate and cis-aconitate can be achieved using an appropriate organic acid analysis column and a mobile phase such as dilute sulfuric acid. Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Quantification: Quantify the amount of cis-aconitate produced by comparing the peak area to a standard curve of known cis-aconitate concentrations.

For Kinetic Parameter Determination:

-

Vary the concentration of tricarballylate (e.g., 0.05 mM to 10 mM) while keeping the enzyme concentration constant.

-

Measure the initial reaction velocity for each substrate concentration.

-

Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Characterization of TcuB, TcuC, and PacI (General Approaches)

Detailed experimental protocols for the individual characterization of TcuB, TcuC, and PacI are not extensively published. However, based on their putative functions, the following general approaches can be employed:

-

TcuB (Electron Shuttle Protein): Characterization would likely involve co-reconstitution of purified TcuA and TcuB into artificial membrane vesicles. The ability of TcuB to facilitate the re-oxidation of TcuA-bound FADH₂ could be monitored by measuring sustained TcuA activity in the presence of a suitable terminal electron acceptor.

-

TcuC (Transporter): Transporter activity can be assessed using whole cells or membrane vesicles expressing the tcuC gene. A common method involves incubating the cells or vesicles with radiolabeled tricarballylic acid and measuring its uptake over time. Alternatively, fluorescently labeled analogs or competitive inhibition assays with unlabeled substrates can be used.[8][9]

-

PacI (Periplasmic Aconitate Isomerase): The enzymatic activity of purified PacI can be determined by incubating the enzyme with trans-aconitate and monitoring the formation of cis-aconitate over time using HPLC, as described for the TcuA assay.

Analysis of Gene Expression

Objective: To quantify the transcript levels of tcu and pacI genes in response to different inducers.

General Workflow:

-

Bacterial Growth: Grow Acinetobacter baylyi in a minimal medium with a non-inducing carbon source (e.g., succinate) to mid-log phase.[10]

-

Induction: Add potential inducers (e.g., tricarballylic acid, trans-aconitic acid, cis-aconitic acid) to the cultures and continue incubation for a defined period.

-

RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercially available RNA purification kit, ensuring the removal of genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and random primers or gene-specific primers.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the target genes (tcuA, tcuB, tcuC, pacI, tcuR, tclR) and a suitable reference gene (e.g., a housekeeping gene with stable expression). The relative expression levels can be calculated using the ΔΔCt method.[11]

Visualizations

Metabolic Pathway Diagram

Caption: Tricarballylic acid and trans-aconitate metabolism in Acinetobacter baylyi.

Regulatory Network Diagram

Caption: Transcriptional regulation of the tcu and pacI operons in A. baylyi.

Conclusion and Future Perspectives

The study of tricarballylic acid metabolism in microorganisms reveals elegant systems of enzymatic adaptation and precise genetic regulation. While significant progress has been made in elucidating the degradation pathway in model organisms like Acinetobacter baylyi and Salmonella enterica, several areas warrant further investigation. The detailed biochemical characterization of all enzymes in the pathway, particularly TcuB, TcuC, and PacI, will provide a more complete understanding of the molecular mechanisms. Furthermore, metabolic flux analysis will be instrumental in quantifying the flow of carbon through this pathway under different conditions. A broader survey of microorganisms capable of metabolizing tricarballylic acid could uncover novel enzymatic strategies and regulatory networks. From a drug development perspective, the enzymes of this pathway could represent novel targets for antimicrobial agents, particularly in the context of pathogenic bacteria that may utilize similar pathways. The continued exploration of tricarballylic acid metabolism will undoubtedly yield valuable insights into microbial physiology, evolution, and biochemistry.

References

- 1. Novel metabolic features in Acinetobacter baylyi ADP1 revealed by a multiomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iterative reconstruction of a global metabolic model of Acinetobacter baylyi ADP1 using high-throughput growth phenotype and gene essentiality data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of tricarboxylate transport and metabolism in Acinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. The FAD-Dependent Tricarballylate Dehydrogenase (TcuA) Enzyme of Salmonella enterica Converts Tricarballylate into cis-Aconitate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The FAD-dependent tricarballylate dehydrogenase (TcuA) enzyme of Salmonella enterica converts tricarballylate into cis-aconitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Microchamber Device for Detection of Transporter Activity of Adherent Cells [frontiersin.org]

- 10. Rapid and assured genetic engineering methods applied to Acinetobacter baylyi ADP1 genome streamlining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tricarballylic Acid: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid with significant implications in biochemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, molecular structure, and its well-documented role as a competitive inhibitor of aconitase, a key enzyme in the Krebs cycle. Detailed experimental protocols for its synthesis and purification are provided, alongside analytical methods for purity assessment. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Chemical Properties and Structure

Tricarballylic acid is a small organic molecule that plays a role in cellular metabolism. Its chemical and physical properties are summarized in the table below.

Quantitative Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | propane-1,2,3-tricarboxylic acid | [1][2][3] |

| Synonyms | Carballylic acid, β-Carboxyglutaric acid | [1][3][4] |

| Molecular Formula | C₆H₈O₆ | [1][3][5][6] |

| Molecular Weight | 176.12 g/mol | [1][5][7][8] |

| CAS Number | 99-14-9 | [4][5][7] |

| Melting Point | 156-161 °C | [4][6][7][8] |

| 166 °C | [1][9] | |

| Boiling Point | 227.71 °C (rough estimate) | [4][10] |

| 266.43 °C (estimate) | [9] | |

| pKa Values (at 30°C) | pK₁: 3.49, pK₂: 4.58, pK₃: 5.83 | [4][7][11] |

| Water Solubility | 500 mg/mL (at 18°C) | [4][7][12] |

| 3.32 x 10⁵ mg/L (at 18°C) | [1][9] | |

| Appearance | Off-white to light brown fine crystalline powder | [4][6][7] |

Chemical Structure

Tricarballylic acid is a propane derivative with three carboxylic acid functional groups attached to the 1, 2, and 3 positions of the propane chain. It is structurally similar to citric acid but lacks the hydroxyl group on the second carbon.

Caption: 2D structure of Tricarballylic Acid.

Experimental Protocols

Synthesis of Tricarballylic Acid

A common and effective method for the synthesis of tricarballylic acid is through the hydrolysis of ethyl propane-1,1,2,3-tetracarboxylate.

Materials:

-

Ethyl propane-1,1,2,3-tetracarboxylate

-

Concentrated hydrochloric acid

-

Distilled water

-

Decolorizing carbon

-

Dry ether

-

3-L flask with stirrer and fractionating column

-

Condenser

-

Receiver with a side tube

-

Water trap

-

Steam bath

-

Suction funnel

Procedure:

-

In a 3-L flask equipped with a stirrer and a fractionating column with a condenser for downward distillation, combine 912 g (815 cc, 2.75 moles) of ethyl propane-1,1,2,3-tetracarboxylate and 950 cc of a solution made of equal volumes of pure concentrated hydrochloric acid and distilled water.

-

Attach a receiver with a side tube to the condenser, leading to a water trap.

-

Heat the mixture to a boil with continuous stirring. The rate of boiling should be controlled to ensure that the alcohol produced is removed as it forms, without excessive removal of water from the flask. The progress of the reaction can be monitored by observing the rate of carbon dioxide evolution through the water trap.

-

Continue heating for approximately 12 hours until the evolution of carbon dioxide ceases.

-

Disconnect the flask from the stirrer and column and distill off the contents as completely as possible on a steam bath under reduced pressure.

-

To remove residual moisture and hydrochloric acid, pass a slow current of dry air over the remaining solid while continuing to heat on the steam bath under a partial vacuum.

-

Redissolve the dried solid in distilled water.

-

Filter the solution using decolorizing carbon.

-

Evaporate the filtrate again under reduced pressure.

-

Once completely dry, grind the residue and mix it into a paste with dry ether.

-

Filter the paste by suction, wash the solid with dry ether, and then dry it. The resulting product is practically pure tricarballylic acid with a melting point of 160–161 °C. The expected yield is 95–96% of the theoretical amount.

Purification by Recrystallization

Further purification of tricarballylic acid can be achieved through recrystallization.

Materials:

-

Crude tricarballylic acid

-

Distilled water or dry ether

-

Beaker

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Dissolve the crude tricarballylic acid in a minimal amount of hot distilled water (approximately twice its weight at room temperature) or dry ether (approximately 50 parts by weight) to create a saturated solution.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature. Crystals of pure tricarballylic acid will form.

-

Collect the crystals by suction filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals, preferably in a vacuum oven at a temperature below the melting point.

Analytical Methods for Purity Assessment

The purity of the synthesized tricarballylic acid can be assessed using several analytical techniques.

-

Melting Point Determination: A sharp melting point range close to the literature value (156-166 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of tricarballylic acid and to identify any organic impurities. The integration of proton signals in ¹H NMR can be used for quantitative purity determination against a known standard.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying impurities. A reversed-phase column with an acidic mobile phase and UV detection (around 210 nm) is a suitable method for analyzing tricarballylic acid. The purity is determined by the area percentage of the main peak.

Biological Role and Signaling Pathway

Tricarballylic acid is a known competitive inhibitor of the enzyme aconitase (also known as aconitate hydratase), which plays a crucial role in the Krebs cycle (also known as the citric acid cycle or TCA cycle).

Inhibition of Aconitase in the Krebs Cycle

Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate. Tricarballylic acid, being structurally similar to citrate but lacking the hydroxyl group, can bind to the active site of aconitase. However, the absence of the hydroxyl group prevents the dehydration step necessary for the conversion to cis-aconitate, thereby blocking the enzyme's catalytic activity. This inhibition leads to an accumulation of citrate and a disruption of the Krebs cycle, impacting cellular energy production.

Caption: Inhibition of the Krebs Cycle by Tricarballylic Acid.

Conclusion

Tricarballylic acid is a well-characterized organic acid with significant biological activity as a competitive inhibitor of aconitase. This guide has provided a detailed overview of its chemical properties, structure, synthesis, and purification. The provided experimental protocols and analytical methods offer practical guidance for researchers working with this compound. Understanding the interaction of tricarballylic acid with the Krebs cycle is crucial for studies in metabolic regulation and for the development of potential therapeutic agents that target cellular energy pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. moravek.com [moravek.com]

- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The mechanism of aconitase action. Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. ttuhsc.edu [ttuhsc.edu]

- 9. TRICARBALLYLIC ACID(99-14-9) 1H NMR [m.chemicalbook.com]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

- 12. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Tricarballylic Acid and Citric Acid: Structure, Properties, and Biochemical Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of tricarballylic acid and citric acid, two closely related tricarboxylic acids. While structurally similar, the presence of a single hydroxyl group in citric acid dramatically alters its chemical and biological properties. This document outlines their structural differences, compares their physicochemical properties, details relevant experimental protocols, and illustrates their interaction within a key metabolic pathway.

Core Structural Differences

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, and citric acid, or 2-hydroxypropane-1,2,3-tricarboxylic acid, are both six-carbon organic acids containing three carboxyl groups. The fundamental distinction lies in the substitution at the C2 position. Citric acid possesses a hydroxyl (-OH) group at this position, whereas tricarballylic acid has a hydrogen atom. This seemingly minor difference has profound implications for their roles in biological systems.

Physicochemical Properties

The presence of the hydroxyl group in citric acid influences its polarity, acidity, and biological activity. A summary of their key physicochemical properties is presented below for direct comparison.

| Property | Tricarballylic Acid | Citric Acid |

| IUPAC Name | Propane-1,2,3-tricarboxylic acid | 2-hydroxypropane-1,2,3-tricarboxylic acid[1][2] |

| Molecular Formula | C₆H₈O₆[3][4] | C₆H₈O₇[1][5] |

| Molar Mass | 176.12 g/mol [3][4] | 192.124 g/mol [1] |

| Melting Point | 156-161 °C[3][6] | 153-156 °C[1][5][7] |

| Boiling Point | Decomposes | Decomposes above 175 °C[5][7] |

| Solubility in water | 500 mg/mL at 18 °C[3][6] | 592 g/L at 20 °C[5] |

| pKa values (at 25 °C) | pK₁: 3.49, pK₂: 4.58, pK₃: 5.83 (at 30 °C)[3] | pK₁: 3.128, pK₂: 4.761, pK₃: 6.396[5] |

| Appearance | Off-white to light brown crystalline powder[6] | Colorless, odorless crystals or white crystalline powder[1][2] |

Biochemical Interaction: The Citric Acid Cycle

Citric acid is a central intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a series of enzyme-catalysed chemical reactions essential for aerobic respiration in all living organisms.[8] Tricarballylic acid, due to its structural similarity to citric acid, can act as a competitive inhibitor of aconitase, a key enzyme in this pathway. Aconitase catalyzes the stereospecific isomerization of citrate to isocitrate.[9] The hydroxyl group of citric acid is crucial for this reaction, and its absence in tricarballylic acid allows it to bind to the enzyme's active site but prevents the catalytic conversion, thereby inhibiting the cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanism of aconitase action. Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. microbenotes.com [microbenotes.com]

- 8. Citric acid - Wikipedia [en.wikipedia.org]

- 9. Aconitase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

The Role of Tricarballylic Acid in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis. Tricarballylic acid, a structural analog of citrate, is not a natural intermediate of this cycle. However, its significance lies in its potent and specific competitive inhibition of aconitase, a key enzyme in the Krebs cycle. This inhibition leads to a disruption of cellular respiration and has been a valuable tool in studying metabolic regulation. This technical guide provides an in-depth analysis of the role of tricarballylic acid in the context of the Krebs cycle, including quantitative data on its inhibitory effects, detailed experimental protocols for its study, and an exploration of its impact on cellular signaling pathways.

Introduction to the Krebs Cycle and Aconitase

The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix.[1][2] It is the central hub of cellular metabolism, oxidizing acetyl-CoA derived from carbohydrates, fats, and proteins to produce ATP, NADH, and FADH₂, the primary energy currencies of the cell.[1][2] The cycle also provides precursors for the biosynthesis of amino acids, nucleotides, and other vital molecules.[3]

Aconitase (aconitate hydratase, EC 4.2.1.3) is the second enzyme in the Krebs cycle, catalyzing the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate.[4][5] This reaction is a critical step, as isocitrate is the substrate for the first oxidative decarboxylation in the cycle, which is a major control point.[4]

Tricarballylic Acid: A Competitive Inhibitor of Aconitase

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is not metabolized by the Krebs cycle. Its structural similarity to citrate allows it to bind to the active site of aconitase, but it lacks the hydroxyl group necessary for the dehydration-rehydration reaction catalyzed by the enzyme.[6][7] This binding prevents the natural substrate, citrate, from accessing the active site, leading to competitive inhibition.[7]

Quantitative Data on Aconitase Inhibition

The inhibitory effect of tricarballylic acid on aconitase has been quantified through enzyme kinetic studies. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

| Inhibitor | Enzyme | Organism Source (if specified) | Inhibition Type | Kᵢ Value | Reference(s) |

| Tricarballylic Acid | Aconitase | Ruminant tissue | Competitive | 0.52 mM | [7] |

The impact of this inhibition on cellular metabolism has been demonstrated in studies using radiolabeled substrates. For instance, in isolated rat liver cells, tricarballylic acid has been shown to significantly inhibit the oxidation of [¹⁴C]acetate, a precursor to acetyl-CoA which fuels the Krebs cycle.[7] Concentrations as low as 0.5 mM caused a 30% inhibition of citric acid cycle activity.[7]

Experimental Protocols

Aconitase Activity Assay (Spectrophotometric)

This protocol is based on a coupled enzyme reaction to determine aconitase activity. Aconitase converts citrate to isocitrate, which is then used by isocitrate dehydrogenase (IDH) to produce NADPH. The rate of NADPH production is proportional to the aconitase activity and can be measured by the increase in absorbance at 340 nm.

Materials:

-

Purified aconitase or mitochondrial extract

-

Tricarballylic acid solutions of varying concentrations

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Citrate solution (substrate)

-

Isocitrate Dehydrogenase (NADP⁺-dependent)

-

NADP⁺ solution

-

Manganese chloride (MnCl₂) solution

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer, NADP⁺, and MnCl₂.

-

Enzyme and Inhibitor Incubation: In the wells of the microplate, add the aconitase sample. To the experimental wells, add varying concentrations of tricarballylic acid. Include a control well with no inhibitor.

-

Initiation of Coupled Reaction: Add the isocitrate dehydrogenase to all wells.

-

Initiation of Aconitase Reaction: Start the reaction by adding the citrate solution to all wells.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

Determination of Inhibition Constant (Kᵢ)

The Kᵢ for a competitive inhibitor can be determined by measuring the initial reaction velocities at different substrate and inhibitor concentrations.

Procedure:

-

Perform the aconitase activity assay as described above using a range of citrate concentrations.

-

Repeat the assay in the presence of several fixed concentrations of tricarballylic acid.

-

Data Analysis:

-

Plot the initial velocities against the substrate concentrations for each inhibitor concentration using a Michaelis-Menten plot.

-

Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the competitive inhibition (lines will intersect on the y-axis).

-

The Kᵢ can be calculated from the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where IC₅₀ is the concentration of inhibitor that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis constant of the enzyme for the substrate.

-

[¹⁴C]Acetate Oxidation Assay in Isolated Hepatocytes

This assay measures the integrity of the Krebs cycle by quantifying the conversion of radiolabeled acetate to ¹⁴CO₂.

Materials:

-

Isolated primary hepatocytes

-

Krebs-Ringer bicarbonate buffer

-

[¹⁴C]Acetate (sodium salt)

-

Tricarballylic acid solutions

-

Scintillation vials and scintillation fluid

-

CO₂ trapping agent (e.g., hyamine hydroxide)

-

Incubation flasks with a center well for CO₂ trapping

Procedure:

-

Hepatocyte Preparation: Isolate hepatocytes from liver tissue using collagenase perfusion.

-

Incubation Setup: Resuspend the hepatocytes in Krebs-Ringer bicarbonate buffer. In incubation flasks, add the hepatocyte suspension. To experimental flasks, add varying concentrations of tricarballylic acid.

-

Initiation of Assay: Add [¹⁴C]acetate to each flask to start the incubation.

-

CO₂ Trapping: In the center well of each flask, add the CO₂ trapping agent.

-

Incubation: Incubate the flasks at 37°C with gentle shaking for a defined period (e.g., 60 minutes).

-

Termination and CO₂ Collection: Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the main compartment of the flask. Continue shaking for another 60 minutes to ensure all the ¹⁴CO₂ is trapped.

-

Scintillation Counting: Carefully remove the center well containing the trapping agent and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Compare the amount of ¹⁴CO₂ produced in the presence and absence of tricarballylic acid to determine the percent inhibition of acetate oxidation.

Signaling Pathways and Logical Relationships

The inhibition of aconitase by tricarballylic acid has implications beyond the immediate disruption of the Krebs cycle. The accumulation of citrate can affect other metabolic and signaling pathways.

Visualizations

Caption: Inhibition of the Krebs Cycle by Tricarballylic Acid.

Caption: Logical Relationship of Tricarballylic Acid and Aconitase.

Downstream Signaling Effects

The metabolic bottleneck caused by aconitase inhibition can lead to the accumulation of citrate. This accumulated citrate can be transported out of the mitochondria and have several downstream effects:

-

Fatty Acid Synthesis: In the cytosol, citrate is a precursor for acetyl-CoA, the building block for fatty acid synthesis. Thus, aconitase inhibition can paradoxically lead to an increase in fatty acid synthesis.

-

Glycolysis Regulation: High levels of cytosolic citrate can allosterically inhibit phosphofructokinase-1 (PFK-1), a key regulatory enzyme of glycolysis, thereby reducing the flow of glucose metabolites into the Krebs cycle.

-

Plant-Specific Signaling: In plants, citrate accumulation has been linked to changes in gene expression and may be involved in signaling pathways related to plant hormones like jasmonic acid and gibberellins. However, the direct effect of tricarballylic acid on these pathways is an area of ongoing research.

Applications in Research and Drug Development

The specific and well-characterized inhibitory action of tricarballylic acid on aconitase makes it a valuable tool for:

-

Studying Metabolic Control: It allows researchers to probe the consequences of disrupting the Krebs cycle at a specific point, helping to elucidate the intricate regulation of cellular metabolism.

-

Investigating Cellular Respiration: By inhibiting a key step in aerobic respiration, it can be used to study the cellular response to metabolic stress.

-

Target Validation: While tricarballylic acid itself is not a therapeutic agent, the study of its effects can inform the development of drugs that target metabolic pathways in diseases such as cancer, where metabolic reprogramming is a hallmark.

Conclusion

Tricarballylic acid plays a crucial, albeit external, role in the study of the Krebs cycle. As a potent competitive inhibitor of aconitase, it provides a powerful means to investigate the dynamics of this central metabolic pathway and its connections to other cellular processes. The quantitative data on its inhibitory effects, coupled with detailed experimental protocols, offer researchers the tools to explore the multifaceted consequences of disrupting cellular energy metabolism. Further research into the downstream signaling effects of aconitase inhibition will likely uncover new layers of metabolic regulation and potential therapeutic targets.

References

- 1. The role of salicylic acid and gibberellin signaling in plant responses to abiotic stress with an emphasis on heavy metals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the mechanism of the aconitase and isocitric dehydrogenase reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Tricarballylic Acid: A Key Biomarker for Fumonisin Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fumonisins, mycotoxins produced by Fusarium species contaminating maize and other grains, pose a significant threat to human and animal health. Exposure to fumonisins has been linked to various adverse health effects, including esophageal cancer and neural tube defects in humans.[1][2] Accurate assessment of fumonisin exposure is critical for risk assessment and the development of effective mitigation strategies. While several biomarkers have been investigated, tricarballylic acid (TCA), a structural component of fumonisins, is emerging as a promising and reliable indicator of exposure. This technical guide provides a comprehensive overview of the role of tricarballylic acid as a biomarker for fumonisin exposure, detailing the underlying biochemical mechanisms, analytical methodologies, and available quantitative data.

The Biochemical Link Between Fumonisin Exposure and Tricarballylic Acid

Fumonisins are characterized by a long-chain aminopolyol backbone esterified with two tricarballylic acid moieties at the C-14 and C-15 positions.[3][4] These tricarballylic acid esters are crucial for the toxicity of fumonisins.[3] Upon ingestion of contaminated food, fumonisins are partially hydrolyzed in the gastrointestinal tract, releasing the parent aminopolyol and tricarballylic acid.[5][6][7]

The primary mechanism of fumonisin toxicity involves the inhibition of the enzyme ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway.[1][2][8] This inhibition leads to an accumulation of sphinganine and an increase in the sphinganine-to-sphingosine (Sa/So) ratio, which is a well-established biomarker of fumonisin effect.[9]

Released tricarballylic acid is absorbed into the bloodstream and subsequently excreted in the urine.[6][7][10] Importantly, tricarballylic acid itself exhibits toxicity by inhibiting aconitase, a critical enzyme in the Krebs cycle (citric acid cycle).[5][6][7] This inhibition can disrupt cellular energy metabolism. The presence of tricarballylic acid in biological fluids, therefore, serves as a direct indicator of exposure to fumonisins.

Quantitative Data on Tricarballylic Acid as a Fumonisin Biomarker

The quantification of tricarballylic acid in biological matrices provides a direct measure of fumonisin exposure. While research in this specific area is ongoing, the following table summarizes the conceptual basis for interpreting tricarballylic acid levels.

| Parameter | Low Exposure | High Exposure | Data Source |

| Urinary Tricarballylic Acid | Baseline to low levels | Significantly elevated levels | [10],[6],[7] |

| Interpretation | Minimal to no recent intake of fumonisin-contaminated food. | Recent and significant intake of fumonisin-contaminated food. | [5],[6],[7] |

| Correlation with other biomarkers | Low urinary fumonisin B1 levels; Normal Sa/So ratio. | Elevated urinary fumonisin B1 levels; Increased Sa/So ratio. | [1],[11],[9] |

Note: Specific quantitative thresholds for low and high exposure are still under investigation and may vary depending on the population, dietary habits, and analytical methods used.

Experimental Protocols

Sample Collection and Preparation

-

Urine: First-morning void or 24-hour urine collections are recommended for assessing recent exposure. Samples should be collected in sterile containers and immediately frozen at -20°C or lower until analysis to prevent degradation of the analyte.

-

Sample Pre-treatment: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), urine samples typically require a derivatization step to increase the volatility of tricarballylic acid. A common method involves esterification with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and highly sensitive method for the quantification of tricarballylic acid in biological samples.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Key ions for the trimethylsilyl derivative of tricarballylic acid should be monitored.

Quantification: Quantification is achieved by creating a calibration curve using standards of known tricarballylic acid concentrations. An internal standard (e.g., a stable isotope-labeled version of tricarballylic acid) should be used to correct for variations in sample preparation and instrument response.

Visualizations

Fumonisin Metabolism and Biomarker Generation

Caption: Pathway of fumonisin metabolism leading to the release and excretion of tricarballylic acid.

Experimental Workflow for Tricarballylic Acid Analysis

Caption: A typical workflow for the analysis of tricarballylic acid in urine samples using GC-MS.

Conclusion

Tricarballylic acid holds significant promise as a direct and reliable biomarker for assessing human and animal exposure to fumonisins. Its presence in urine is a clear indication of the ingestion of fumonisin-contaminated food. The analytical methods for its quantification are well-established, with GC-MS providing the necessary sensitivity and specificity. Further research to establish definitive dose-response relationships and population-based reference ranges will solidify the role of tricarballylic acid in routine risk assessment and clinical diagnostics. For researchers and professionals in drug development, monitoring tricarballylic acid can be a valuable tool in evaluating the efficacy of interventions aimed at reducing fumonisin exposure and its associated health risks.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Fumonisin Toxicity and Mechanism of Action: Overview and Current Perspectives [jstage.jst.go.jp]

- 3. Tricarballylic ester formation during biosynthesis of fumonisin mycotoxins in Fusarium verticillioides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. Tricarballylic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. mosaicdx.com [mosaicdx.com]

- 7. Tricarballylic (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. researchgate.net [researchgate.net]

- 9. Biomarker Evaluation and Toxic Effects of an Acute Oral and Systemic Fumonisin Exposure of Pigs with a Special Focus on Dietary Fumonisin Esterase Supplementation [mdpi.com]

- 10. How the Organic Acids Test Provides Insights into Toxic Exposures - MosaicDX [mosaicdx.com]

- 11. Fumonisin Toxicity and Mechanism of Action: Overview and Current Perspectives [jstage.jst.go.jp]

An In-depth Technical Guide to the Stereoisomers of Tricarballylic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a molecule of significant interest in biochemistry and pharmacology due to its role as a competitive inhibitor of aconitase, a key enzyme in the citric acid cycle. The presence of two chiral centers in its structure gives rise to three distinct stereoisomers: a pair of enantiomers, (1R,2R)- and (1S,2S)-tricarballylic acid, and an achiral meso-tricarballylic acid. This guide provides a comprehensive overview of these stereoisomers, detailing their structural differences, physicochemical properties, and their differential interactions with aconitase. Furthermore, it outlines experimental protocols for their synthesis, resolution, and characterization, and visualizes the mechanism of aconitase inhibition.

Introduction to Tricarballylic Acid and its Stereoisomerism

Tricarballylic acid is a tricarboxylic acid with the chemical formula C₆H₈O₆. Its structure contains two chiral centers at the C1 and C2 positions of the propane backbone. This stereochemistry dictates the existence of three stereoisomers:

-

A pair of enantiomers:

-

(1R,2R)-tricarballylic acid

-

(1S,2S)-tricarballylic acid

-

-

A meso compound:

-

meso-tricarballylic acid ((1R,2S) or (1S,2R), which are identical due to a plane of symmetry)

-

The racemic mixture of the enantiomers is the most commonly available form. Understanding the distinct properties of each stereoisomer is crucial for applications in drug design and metabolic research.

Physicochemical Properties of Tricarballylic Acid Stereoisomers

While data for the individual stereoisomers is limited, the properties of the racemic mixture provide a general baseline. The differentiation in stereochemistry is expected to lead to variations in properties such as melting point and optical activity.

| Property | Racemic Tricarballylic Acid | (1R,2R)-Tricarballylic Acid | (1S,2S)-Tricarballylic Acid | meso-Tricarballylic Acid |

| Melting Point (°C) | 156-161[1][2][3] | Data not available | Data not available | Data not available |

| Boiling Point (°C) | 266.4 (at 760 mmHg)[1] | Data not available | Data not available | Data not available |

| Water Solubility | Soluble (500 mg/mL at 18°C)[1][2] | Data not available | Data not available | Data not available |

| Optical Rotation | 0° (racemic mixture) | Expected to be equal in magnitude and opposite in sign to the (1S,2S) isomer | Expected to be equal in magnitude and opposite in sign to the (1R,2R) isomer | 0° (achiral) |

| pKa values | pK₁: 3.49, pK₂: 4.58, pK₃: 5.83 (at 30°C)[1] | Expected to be similar to the racemic mixture | Expected to be similar to the racemic mixture | Expected to be similar to the racemic mixture |

Biological Activity: Inhibition of Aconitase

Signaling Pathway of Aconitase Inhibition

The following diagram illustrates the competitive inhibition of aconitase by tricarballylic acid within the citric acid cycle.

Experimental Protocols

Synthesis of Racemic Tricarballylic Acid

A common method for the synthesis of racemic tricarballylic acid is through the hydrolysis of ethyl 1,1,2,3-propanetetracarboxylate.[7]

Materials:

-

Ethyl 1,1,2,3-propanetetracarboxylate

-

Concentrated hydrochloric acid

-

Distilled water

-

Dry ether

-

Decolorizing carbon

Procedure:

-

A mixture of ethyl 1,1,2,3-propanetetracarboxylate and a 1:1 solution of concentrated hydrochloric acid and distilled water is heated with continuous stirring.

-

The alcohol formed during the reaction is removed by distillation.

-

The reaction is continued until the evolution of carbon dioxide ceases.

-

The remaining solution is concentrated under reduced pressure.

-

The solid residue is dried, ground, and washed with dry ether.

-

The crude product is redissolved in distilled water, treated with decolorizing carbon, filtered, and recrystallized.

Resolution of Tricarballylic Acid Enantiomers

The separation of the enantiomers of tricarballylic acid can be achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.

General Protocol for Resolution of Racemic Acids:

-

Diastereomeric Salt Formation: A racemic mixture of the acid is reacted with an enantiomerically pure chiral base (e.g., brucine, strychnine, or a chiral amine) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated with a strong acid to regenerate the individual enantiomers of tricarballylic acid and the chiral resolving agent.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Chiral HPLC is a powerful technique for the analytical and preparative separation of stereoisomers. For acidic compounds like tricarballylic acid, anion-exchange chiral stationary phases (CSPs) are often effective.

Illustrative Chiral HPLC Method Development:

-

Column: A chiral stationary phase suitable for acidic compounds, such as a quinine- or quinidine-based anion exchanger (e.g., CHIRALPAK QN-AX).

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer. The pH of the mobile phase is a critical parameter for achieving separation on ion-exchange columns.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for carboxylic acids.

-

Optimization: The separation can be optimized by adjusting the mobile phase composition, pH, and flow rate.

The following diagram outlines the general workflow for developing a chiral HPLC method.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to characterize the stereoisomers of tricarballylic acid. While the NMR spectra of the enantiomers will be identical in an achiral solvent, the spectrum of the meso compound may differ due to its different symmetry. The use of chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their differentiation by NMR.

The ¹H NMR spectrum of tricarballylic acid in DMSO-d₆ typically shows signals around 2.4-3.0 ppm for the methylene and methine protons, and a broad singlet around 12.3 ppm for the acidic carboxyl protons.[8] The ¹³C NMR spectrum in DMSO-d₆ shows signals for the carboxyl carbons around 172-175 ppm and for the aliphatic carbons around 35-40 ppm.[8]

Conclusion

The stereoisomers of tricarballylic acid present a compelling case study in the importance of stereochemistry in biological systems. The distinct spatial arrangements of the carboxyl groups in the enantiomeric and meso forms likely lead to differential binding affinities for the active site of aconitase and potentially other biological targets. Further research is warranted to elucidate the specific properties and biological activities of each individual stereoisomer. The experimental protocols and analytical methods outlined in this guide provide a framework for the synthesis, separation, and characterization of these important molecules, paving the way for more targeted research in drug development and metabolic studies.

References

- 1. lookchem.com [lookchem.com]

- 2. TRICARBALLYLIC ACID | 99-14-9 [chemicalbook.com]

- 3. Tricarballylic acid 99 99-14-9 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aconitase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 6. tricarballylic acid, 99-14-9 [thegoodscentscompany.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1,2,3-Propanetricarboxylic acid | C6H8O6 | CID 14925 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isolating Nature's Tricarboxylic Acid: A Technical Guide to the Extraction and Purification of Tricarballylic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of tricarballylic acid from natural sources. Primarily found in sugar beet (Beta vulgaris) leaves and molasses, as well as in corn (Zea mays), this valuable organic acid presents unique challenges and opportunities for extraction and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a compilation of current knowledge and detailed procedural outlines.

Natural Occurrence and Significance

Tricarballylic acid, also known as propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid that plays a role in various biological processes. Its presence has been identified in several plant species, most notably in sugar beet leaves and the byproducts of sugar processing, such as molasses.[1] It is also associated with corn, where it can be released from fumonisins, a class of mycotoxins produced by fungi that colonize corn. From a biochemical standpoint, understanding the isolation of this compound is crucial for further investigation into its physiological effects and potential therapeutic applications.

General Principles of Extraction and Purification from Plant Matrices

The isolation of tricarballylic acid from plant sources follows a multi-step process involving extraction, separation, and purification. The selection of appropriate techniques is critical to ensure high yield and purity of the final product.

2.1. Extraction

The initial step involves the extraction of tricarballylic acid from the plant matrix. Due to its polar nature, polar solvents are typically employed.

-

Solvent Extraction: This is a common method where the plant material is treated with a solvent to dissolve the target compound. For organic acids like tricarballylic acid, aqueous or alcoholic solutions are effective.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing the extraction efficiency and often reducing extraction time and solvent consumption.[2][3]

2.2. Purification

Following extraction, the crude extract contains a mixture of compounds. Various chromatographic techniques are employed for the purification of tricarballylic acid.

-

Medium-Pressure Liquid Chromatography (MPLC): A preparative chromatographic technique that can handle larger sample loads for initial purification.[2]

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for the final purification of tricarballylic acid to a high degree of purity.[2]

-

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support, which can be advantageous for separating polar compounds.

Experimental Protocols

While specific, detailed protocols for the preparative isolation of tricarballylic acid from natural sources are not extensively documented in publicly available literature, a general workflow can be constructed based on established methods for the extraction of organic acids from plant materials.

3.1. General Protocol for Extraction of Organic Acids from Sugar Beet Leaves

This protocol is a generalized procedure and may require optimization for scaling up the isolation of tricarballylic acid.

-

Sample Preparation: Fresh sugar beet leaves are washed, dried, and ground into a fine powder.

-

Extraction: The powdered leaf material is suspended in a polar solvent (e.g., a mixture of ethanol and water) and subjected to extraction. For enhanced efficiency, ultrasound-assisted extraction can be employed.[2][3]

-

Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

3.2. General Protocol for Purification of Organic Acids

-

Initial Fractionation (e.g., MPLC): The crude extract is subjected to MPLC on a suitable stationary phase (e.g., a reversed-phase C18 column) to separate the components based on polarity. Fractions are collected and analyzed for the presence of tricarballylic acid.

-

Final Purification (e.g., Preparative HPLC): Fractions enriched with tricarballylic acid are further purified using preparative HPLC with a suitable column and mobile phase to achieve high purity.

-

Crystallization: As a final purification step, tricarballylic acid can be crystallized from a suitable solvent, such as diethyl ether.

Quantitative Data